3-Pentadecylphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Pentadecylphenol involves the hydrogenation of cardanol. This process can yield a product that, due to its physical and chemical properties, finds application in numerous industrial processes. For instance, the synthesis and characterization of 2-allyl-3(5)-pentadecyl phenols and their acrylic/methacrylic esters have been explored, demonstrating the versatility of 3-Pentadecylphenol derivatives in applications such as UV-curable coating compositions and anaerobic adhesive formulations (Rupavani, Vijayalakshmi, Sitaramam, & Krishnamurti, 1993).
Molecular Structure Analysis
The molecular structure of 3-Pentadecylphenol has been analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies show that 3-Pentadecylphenol can successfully modify the molecular structure of phenolic resin, reducing the gel time and improving the mechanical properties, microstructure, and flame retardancy of the modified foam (Ge, Tang, Yu, & Tan, 2018).
Chemical Reactions and Properties
3-Pentadecylphenol's reactivity and chemical properties have been the subject of research, highlighting its role in various chemical reactions. For example, its effects on the organization of phospholipid bilayers and its interaction with components like DPPC (dipalmitoyl phosphatidylcholine) demonstrate the compound's ability to influence the physico-chemical properties of lipid bilayers, which is of interest in the study of cell membranes and potentially in drug delivery systems (Cieślik-Boczula et al., 2009).
Physical Properties Analysis
The physical properties of 3-Pentadecylphenol, such as vapor pressure and heat of evaporation, are crucial for its separation and purification from hydrogenation reaction products of cardanol. The saturation vapor pressure of 3-Pentadecylphenol has been investigated to facilitate its vacuum distillation, an essential step in its industrial production process (MA Zhi-b, 2014).
Chemical Properties Analysis
The chemical properties of 3-Pentadecylphenol, including its solubility in various organic solvents, have been studied to understand better its behavior in different chemical environments. This information is vital for designing processes for the compound's application in industry and research. For instance, the solubilities of 3-Pentadecylphenol in solvents like chloroform, benzene, n-heptane, n-hexane, and ethoxyethane have been determined, providing valuable data for its separation and purification processes (Liu Guo-ji, 2009).
Scientific Research Applications
Industrial and Agricultural Applications
3-Pentadecylphenol, derived from catalytic hydrogenation of cardanol, is used in various products in industries and agriculture. It's structurally similar to nonyl phenol and can be separated from hydrogenation reaction products through vacuum distillation. This compound's vapor pressure and heat of evaporation are significant for its distillation process in production environments (MA Zhi-b, 2014).
Biophysical Research
Studies have explored the effects of 3-pentadecylphenol on the phase behavior of lipid bilayers. It increases the phase transition temperature in bilayers, suggesting its impact on the physico-chemical properties of lipid membranes. This research provides insights into its potential role in modifying biological membranes (K. Cieślik-Boczula et al., 2009).
Chemical Synthesis and Reactions
3-Pentadecylphenol undergoes various chemical reactions, such as nitration and carbonylation, offering pathways to create diverse chemical products. These processes provide insight into the versatile chemical nature of 3-pentadecylphenol and its derivatives (O. Attanasi et al., 2006).
Material Science
In material science, 3-pentadecylphenol has been used to modify phenolic resins, enhancing their performance. This modification improves mechanical properties and flame retardancy, which are crucial for various industrial applications (T. Ge et al., 2018).
Solubility Analysis
Research on the solubility of 3-pentadecylphenol in different solvents is essential for its separation and purification. This knowledge is vital for the industrial processing and formulation of products containing 3-pentadecylphenol (Liu Guo-ji, 2009).
Green Chemistry
The hydrodeoxygenation of cardanol to produce 1-phenyl pentadecane demonstrates an eco-friendly method for producing bio-based chemicals. This process highlights the potential of 3-pentadecylphenol in sustainable chemical production (Xuan Guo et al., 2022).
Nanotechnology
3-Pentadecylphenol has been used to synthesize silver nanoparticles, showcasing its role in nanotechnology. This process involves the reduction of silver ions and assembling them into ordered structures, expanding the applications of 3-pentadecylphenol into the realm of nanomaterials (A. Swami et al., 2004).
Safety And Hazards
Future Directions
PDP has different pharmacological, biological, and industrial applications . A molecular-level understanding of the membrane modification properties of PDP on the dipalmitoylphosphatidylcholine (DPPC) bilayer has been carried out . This could provide a more reasonable model for the confined crystallization of end-group polymers .
properties
IUPAC Name |
3-pentadecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFIPECGHSYQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060108 | |
Record name | Phenol, 3-pentadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Pentadecylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Pentadecylphenol | |
CAS RN |
501-24-6 | |
Record name | Hydrogenated cardanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentadecylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentadecylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-pentadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-pentadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pentadecylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PENTADECYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Pentadecylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54.5 °C | |
Record name | 3-Pentadecylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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